10-(2-furyl)-7,7-dimethyl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one
Description
Properties
IUPAC Name |
6-(furan-2-yl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-pyrido[3,2-b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-18(2)9-12-15(13(22)10-18)16(14-6-4-8-23-14)21-17-11(20-12)5-3-7-19-17/h3-8,16,20H,9-10H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJPXEUAPVBZRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(NC3=C(N2)C=CC=N3)C4=CC=CO4)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2-furyl)-7,7-dimethyl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan ring, which can be synthesized from furfural through various methods such as the Paal-Knorr synthesis. The furan ring is then coupled with a suitable benzodiazepine precursor under controlled conditions.
Key steps in the synthesis include:
Formation of the Furan Ring: Furfural is converted to the furan ring using acid-catalyzed cyclization.
Coupling Reaction: The furan ring is coupled with a benzodiazepine precursor using a palladium-catalyzed cross-coupling reaction.
Cyclization and Functionalization: The intermediate product undergoes cyclization and functionalization to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
10-(2-furyl)-7,7-dimethyl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The benzodiazepine ring can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
Oxidation Products: Furanones, which are valuable intermediates in organic synthesis.
Reduction Products: Dihydro derivatives with potential pharmacological activity.
Substitution Products: Various substituted derivatives with modified biological properties.
Scientific Research Applications
The compound 10-(2-furyl)-7,7-dimethyl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one is a member of the benzodiazepine family and has garnered attention for its potential applications in medicinal chemistry and pharmacology. This article delves into its scientific research applications, highlighting its biological activities and therapeutic potentials.
Antidepressant Effects
Research has indicated that derivatives of benzodiazepines often exhibit antidepressant properties. A study focusing on similar compounds demonstrated that modifications in the structure could enhance their efficacy in treating mood disorders by modulating neurotransmitter systems such as serotonin and norepinephrine .
Anxiolytic Properties
Benzodiazepines are well-known for their anxiolytic effects. Compounds like this compound may act on GABA receptors to produce calming effects. In vitro studies have shown that similar compounds can significantly reduce anxiety-like behaviors in animal models .
Anticancer Potential
Recent investigations have explored the anticancer properties of various benzodiazepine derivatives. Compounds with similar structures have been reported to inhibit cancer cell proliferation and induce apoptosis in certain cancer lines. The mechanism often involves the modulation of cell cycle regulators and apoptotic pathways .
Neuroprotective Effects
Research suggests that certain benzodiazepine derivatives can exhibit neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. This property is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders .
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-component reactions that allow for the rapid assembly of complex structures. The use of catalysts such as copper salts has been reported to enhance yields and selectivity in synthesizing this class of compounds .
Case Study 1: Antidepressant Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several benzodiazepine derivatives and evaluated their antidepressant activities using behavioral assays in rodent models. The findings indicated that specific modifications to the benzodiazepine core significantly enhanced efficacy compared to traditional antidepressants like fluoxetine .
Case Study 2: Anxiolytic Screening
A pharmacological screening conducted on a range of benzodiazepine derivatives revealed that those with a furan moiety exhibited superior anxiolytic effects compared to their non-furan counterparts. This was attributed to improved binding affinity to GABA_A receptors .
Case Study 3: Anticancer Activity
Another research effort focused on the anticancer potential of structurally related compounds against breast cancer cell lines. The study demonstrated that certain modifications led to enhanced cytotoxicity and apoptosis induction through mitochondrial pathways .
Mechanism of Action
The mechanism of action of 10-(2-furyl)-7,7-dimethyl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. The compound binds to these receptors, enhancing the inhibitory effects of GABA and leading to sedative and anxiolytic effects. The furan ring may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 10-(2-Furyl)-7,7-dimethyl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one
- Molecular Formula : C₁₈H₁₉N₃O₂
- Molecular Weight : 309.36 g/mol
- CAS Registry Number : 851264-58-9
Structural Features: This compound belongs to the pyrido-benzodiazepinone family, characterized by a fused tricyclic core with a 2-furyl substituent at position 10 and two methyl groups at position 5.
Synthesis: The compound is synthesized via condensation reactions between 3-(2-amino-3-pyridyl)amino-5,5-dimethylcyclohex-2-en-1-one and furfural (2-furaldehyde), as described in methodologies for 10-aryl-substituted derivatives .
Comparison with Structural Analogs
Substituent Variability in 10-Aryl Derivatives
The target compound is part of a broader class of 10-aryl-7,7-dimethyl-pyrido[3,2-b][1,4]benzodiazepin-9-ones. Key analogs include:
Physicochemical and Structural Differences
Electronic Effects :
- The 2-furyl group is electron-rich due to the oxygen atom, enhancing π-π stacking interactions but reducing solubility in polar solvents.
- 3-Pyridinyl introduces a basic nitrogen, increasing water solubility via protonation and enabling hydrogen bonding .
- Halogenated analogs (e.g., 4-chloro) exhibit higher metabolic stability and resistance to oxidation .
Biological Activity
The compound 10-(2-furyl)-7,7-dimethyl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one represents a unique structure within the class of benzodiazepines, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C17H20N2O
- Molecular Weight : 268.36 g/mol
- IUPAC Name : this compound
This compound incorporates a fused benzodiazepine and pyridine framework with a furyl substituent that may influence its biological activity.
Benzodiazepines typically act as allosteric modulators of the GABA(A) receptor. They enhance the inhibitory effect of GABA (gamma-aminobutyric acid), leading to increased neuronal inhibition. This mechanism is crucial for their anxiolytic (anti-anxiety), sedative, and anticonvulsant effects. The specific activity of this compound may vary based on its binding affinity to different GABA(A) receptor subtypes .
Pharmacological Studies
Recent studies have demonstrated that derivatives of benzodiazepines exhibit a range of biological activities beyond their traditional uses. For instance:
- Anxiolytic Activity : In vivo studies have shown that certain benzodiazepine derivatives can significantly reduce anxiety-like behaviors in animal models.
- Anticonvulsant Effects : Some compounds have been evaluated for their ability to prevent seizures in various models of epilepsy.
- Neuroprotective Properties : Research indicates that these compounds may promote neuronal repair and survival following injury .
Study on GABA(A) Receptor Modulation
A study evaluated the effects of various benzodiazepine derivatives on GABA(A) receptor subtypes. The results indicated that compounds with structural modifications similar to this compound exhibited selective modulation of alpha(2) and alpha(3) subtypes. This selectivity suggests potential for reduced side effects compared to non-selective benzodiazepines .
Neuroprotective Effects in Animal Models
In another study focusing on neuroprotection following spinal cord injury using a related compound structure, significant improvements in neuronal survival and functional recovery were observed. These findings support the hypothesis that modifications in the benzodiazepine scaffold can enhance neuroprotective properties .
Data Table: Summary of Biological Activities
Q & A
Q. What are the recommended methods for synthesizing 10-(2-furyl)-7,7-dimethyl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one, and how can reaction intermediates be characterized?
While direct synthesis protocols for this compound are not explicitly detailed in the available literature, analogous spirocyclic benzodiazepine derivatives are synthesized via multi-step condensation reactions. For example, spirocyclic compounds are often prepared by reacting cyclic ketones (e.g., 2-oxa-spiro[3.4]octane-1,3-dione) with benzothiazol-2-yl amines under reflux conditions in anhydrous solvents like toluene or dichloromethane . Key intermediates should be characterized using:
Q. How should researchers address the lack of physicochemical property data (e.g., solubility, melting point) for this compound?
Experimental determination is critical due to the absence of reported data :
- Solubility : Perform gradient solubility tests in solvents (water, DMSO, ethanol, hexane) using UV-Vis or HPLC to quantify saturation points.
- Melting point : Use a capillary melting point apparatus with a slow heating rate (~1°C/min) to minimize decomposition.
- Partition coefficient (logP) : Employ the shake-flask method with n-octanol/water phases, followed by HPLC analysis for quantification .
Q. What safety protocols are recommended for handling this compound given limited toxicological data?
The Safety Data Sheet (SDS) indicates no known hazards but lacks comprehensive toxicological profiling . Mitigation strategies include:
- Containment : Use fume hoods and closed systems for synthesis and purification.
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Preliminary toxicity screening : Conduct Ames tests for mutagenicity and zebrafish embryo assays for acute toxicity to establish baseline safety parameters .
Advanced Research Questions
Q. How can computational chemistry tools resolve contradictions in proposed reaction mechanisms for synthesizing this compound?
Discrepancies in reaction pathways (e.g., competing cyclization vs. side-chain oxidation) can be addressed via:
- Density Functional Theory (DFT) : Calculate activation energies for proposed intermediates to identify thermodynamically favorable pathways.
- Molecular dynamics simulations : Model solvent effects on reaction kinetics (e.g., polar aprotic solvents stabilizing zwitterionic intermediates).
- Machine learning (ML) : Train ML models on analogous benzodiazepine synthesis data to predict optimal catalysts or solvents .
Q. What experimental strategies are suitable for elucidating the stereochemical configuration of this compound?
The fused pyrido-benzodiazepine ring system may exhibit stereoisomerism. Confirm configuration via:
Q. How can researchers design experiments to address the lack of toxicological data for chronic exposure?
Develop a tiered testing framework:
- In vitro : Cytotoxicity assays (e.g., MTT) on human hepatocyte (HepG2) and renal (HEK293) cell lines.
- In vivo : Subchronic 28-day oral toxicity studies in rodents (OECD 407 guidelines), monitoring biomarkers like ALT/AST for hepatotoxicity.
- Omics integration : Use transcriptomics to identify dysregulated pathways (e.g., oxidative stress response) .
Q. What methodologies are effective for analyzing degradation products under varying storage conditions?
Stability studies should include:
- Forced degradation : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light (ICH Q1B).
- LC-MS/MS : Identify degradation products via high-resolution mass spectrometry and propose fragmentation pathways.
- Kinetic modeling : Apply the Arrhenius equation to predict shelf-life under long-term storage .
Methodological Guidance for Data Contradictions
Q. How should researchers reconcile discrepancies between experimental and computational solubility predictions?
- Re-evaluate force fields : Adjust solvation models (e.g., COSMO-RS) to better approximate solvent-solute interactions.
- Validate experimentally : Cross-check predictions with small-scale solubility assays in diverse solvent mixtures.
- Error analysis : Quantify uncertainties in computational inputs (e.g., dielectric constant approximations) .
Q. What statistical approaches are recommended for validating reproducibility in synthetic yields?
- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, catalyst loading) affecting yield.
- Control charts : Monitor batch-to-batch variability over ≥10 synthesis runs.
- Bayesian inference : Quantify confidence intervals for yield distributions under optimized conditions .
Tables
Q. Table 1. Priority Research Gaps and Proposed Methodologies
| Research Gap | Methodology | Key Tools/Techniques |
|---|---|---|
| Physicochemical properties | Gradient solubility tests, DSC for melting point | HPLC, differential scanning calorimetry |
| Stereochemical resolution | X-ray crystallography, chiral HPLC | Bruker D8 Venture, Chiralpak® IA |
| Chronic toxicity profiling | Rodent subchronic studies, transcriptomics | OECD 407 guidelines, RNA-seq |
Q. Table 2. Computational Resources for Reaction Optimization
| Software/Tool | Application | Example Workflow |
|---|---|---|
| COMSOL Multiphysics | Solvent effect modeling | Simulate mass transfer in reflux |
| Gaussian 16 | DFT-based pathway analysis | Calculate transition state energies |
| KNIME Analytics Platform | ML-driven catalyst selection | Train model on spirocyclic compound data |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
